molecular formula C7H10O B3032426 Bicyclo[3.1.1]heptan-2-one CAS No. 17159-87-4

Bicyclo[3.1.1]heptan-2-one

Cat. No.: B3032426
CAS No.: 17159-87-4
M. Wt: 110.15 g/mol
InChI Key: PMAXNHPFNDQMAO-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]heptan-2-one, also known as norpinone, is a bicyclic ketone with the molecular formula C7H10O. It is a colorless liquid with a characteristic odor and is known for its unique bicyclic structure, which consists of a seven-membered ring fused to a three-membered ring. This compound is of interest in various fields of chemistry due to its structural properties and reactivity.

Mechanism of Action

Target of Action

Bicyclo[3.1.1]heptan-2-one, also known as BCHep, is a bioisostere of meta-substituted arenes . Bioisosteres are compounds or groups that have similar physical or chemical properties which produce broadly similar biological properties to another compound or group . The primary targets of BCHep are therefore likely to be similar to those of meta-substituted arenes .

Mode of Action

The exact mode of action of Bicyclo[31It has been suggested that replacing meta-substituted arenes with bcheps in certain drugs can improve metabolic stability and lipophilicity compared to the parent arene-containing drug . This suggests that BCHep may interact with its targets in a way that enhances the stability and fat-solubility of the compounds in which it is incorporated .

Biochemical Pathways

The specific biochemical pathways affected by Bicyclo[31Given its role as a bioisostere of meta-substituted arenes, it is likely that it affects similar biochemical pathways .

Pharmacokinetics

The pharmacokinetics of Bicyclo[31It has been suggested that the incorporation of bchep into certain drugs can improve their metabolic stability , which could potentially impact their bioavailability.

Result of Action

The molecular and cellular effects of Bicyclo[31Its role as a bioisostere of meta-substituted arenes suggests that it may have similar effects at the molecular and cellular level .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Bicyclo[31Given its improved metabolic stability , it is possible that it may be less susceptible to environmental factors that can affect metabolism, such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.1.1]heptan-2-one can be synthesized through several methods. One common approach involves the ring-opening reactions of [3.1.1]propellane. This method is analogous to the preparation of bicyclo[1.1.1]pentanes from [1.1.1]propellane . Another method involves the formal (3 + 2) cycloaddition strategies of bicyclo[1.1.0]butanes . Additionally, double alkylation of cyclohexane 1,3-diesters with diiodomethane can be used to prepare ester-functionalized bridgehead positions, which can then be converted to redox-active esters and functionalized via the Sherwood−Minisci reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The ring-opening reactions of [3.1.1]propellane and the formal (3 + 2) cycloaddition strategies are commonly employed due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.1]heptan-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the bridgehead positions, often facilitated by the use of strong bases or nucleophiles.

Major Products Formed

    Oxidation: Oxidation typically yields carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction usually results in the formation of alcohols.

    Substitution: Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

Bicyclo[3.1.1]heptan-2-one has several applications in scientific research:

Comparison with Similar Compounds

Bicyclo[3.1.1]heptan-2-one can be compared with other similar compounds, such as:

    Bicyclo[2.2.1]heptane:

    Bicyclo[1.1.1]pentane: This compound has a smaller bicyclic structure and is used as a bioisostere for para-substituted benzenes.

    Camphor: A bicyclic ketone with a similar structure, used in fragrances and medicinal applications.

This compound is unique due to its specific ring fusion and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

bicyclo[3.1.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-2-1-5-3-6(7)4-5/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAXNHPFNDQMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2CC1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338408
Record name Bicyclo[3.1.1]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17159-87-4
Record name Bicyclo[3.1.1]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical reactions involving Bicyclo[3.1.1]heptan-2-one as a substrate?

A1: this compound, also known as Norpinone, is susceptible to a range of chemical transformations. For instance, the tosylhydrazone derivative of Norpinone can undergo base-induced decomposition, yielding a mixture of products including Norbornene, tricyclic compounds, Tricyclo[3.2.0.02.7]heptane, and 2-Norpinene. [] The product distribution is influenced by the specific reaction conditions employed. Additionally, the photolysis of 3-Diazonorpinan-2-one, a derivative of Norpinone, predominantly results in the formation of a ketene dimer through a Wolff rearrangement. []

Q2: How does the structure of this compound impact its reactivity compared to similar compounds like cyclohexane?

A2: The bridged structure of this compound significantly influences its conformational flexibility compared to cyclohexane. Studies suggest that the energy barrier for ring flipping in Norpinane is notably lower than in cyclohexane. [] This difference in conformational behavior can impact reactivity and selectivity in various chemical reactions.

Q3: Are there any naturally occurring compounds that feature the this compound framework? What is their significance?

A3: Yes, the this compound framework is found in several natural products, notably within the "Nardosinane sesquiterpenes" family. One specific example is (-)-Kanshone A, a compound synthesized utilizing (1R,5S)-4-Ethyl-6,6-dimethyl-3-(phenylsulfonyl)bicyclo[3.1.1]kept-3-en-2-one as a key intermediate. [] This highlights the relevance of this compound derivatives in natural product synthesis and potentially in understanding the biological activity of these compounds.

Q4: Can this compound derivatives be used as starting materials for the synthesis of other valuable compounds?

A4: Yes, this compound derivatives have proven useful in organic synthesis. Research demonstrates the successful alkylation reactions of (1R,5S)-4-Ethyl-6,6-dimethyl-3-(phenylsulfonyl)bicyclo[3.1.1]kept-3-en-2-one with various alkyl bromides. [] These reactions proceed with high regio- and stereoselectivity, yielding γ-alkylated products with a new chiral center. This approach allows for the controlled introduction of substituents onto the this compound scaffold, expanding its utility in building more complex molecules.

Q5: Does this compound play a role in atmospheric chemistry?

A5: While not directly discussed in the provided abstracts, it's worth noting that the oxidation of certain terpenes, like α-pinene and β-pinene, can yield this compound derivatives. [] This suggests a potential role for these compounds in atmospheric chemistry, particularly in the context of terpene oxidation pathways and their contribution to secondary organic aerosol formation. Further research is needed to fully elucidate the atmospheric fate and impact of these compounds.

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